![molecular formula C15H14N2O5 B14628231 N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide CAS No. 56981-89-6](/img/structure/B14628231.png)
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide is a synthetic organic compound that features a benzamide core with a hydroxyethyl group and a nitrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-bromoaniline with 2-hydroxyethylamine under appropriate conditions.
Introduction of the Nitrofuranyl Group: The nitrofuran moiety can be introduced via a Heck reaction, where 5-nitrofuran-2-yl ethylene is coupled with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the nitrofuran moiety can lead to the formation of nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial DNA and proteins, leading to antibacterial activity.
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known antibiotic with a similar nitrofuran moiety.
Furazolidone: Another nitrofuran derivative with antibacterial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide is unique due to its specific structural features, such as the hydroxyethyl group and the benzamide core, which may confer distinct biological and chemical properties compared to other nitrofuran derivatives.
特性
CAS番号 |
56981-89-6 |
|---|---|
分子式 |
C15H14N2O5 |
分子量 |
302.28 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C15H14N2O5/c18-9-8-16-15(19)12-3-1-2-11(10-12)4-5-13-6-7-14(22-13)17(20)21/h1-7,10,18H,8-9H2,(H,16,19) |
InChIキー |
MPKGBGZTPAQNHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NCCO)C=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




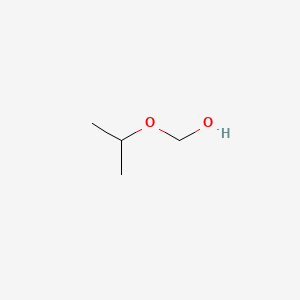
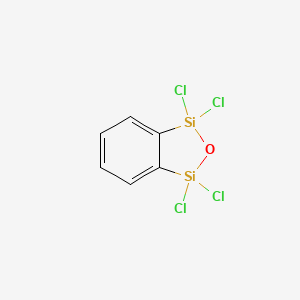
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
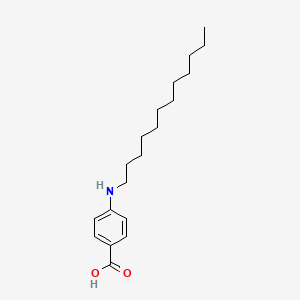
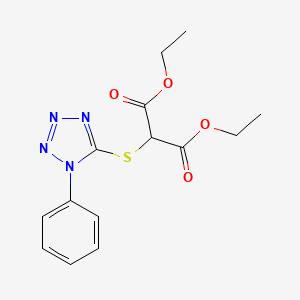
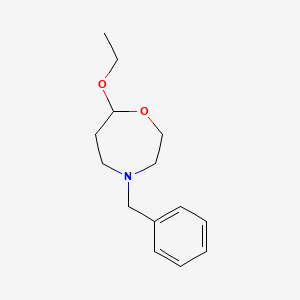




![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
